N-(3-bromopropyl)-4-nitrobenzamide
Description
N-(3-Bromopropyl)-4-nitrobenzamide is a brominated nitroaromatic compound characterized by a 4-nitrobenzamide core linked to a 3-bromopropyl chain. This molecule combines the electron-withdrawing nitro group (-NO₂) with a bromine atom, a halogen known for its reactivity and role in substitution reactions. Bromine’s larger atomic radius and polarizability compared to chlorine or aromatic substituents may influence its chemical behavior, bioactivity, and synthetic pathways .
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
N-(3-bromopropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H11BrN2O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7H2,(H,12,14) |
InChI Key |
DTYCUOLXZAJHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
- The bromopropyl chain in the target compound introduces reactivity distinct from chlorinated or aromatic analogs. Bromine’s higher leaving-group ability may facilitate cross-coupling or alkylation reactions, relevant in prodrug design .
- Bulky substituents (e.g., diphenylethyl) reduce molecular flexibility but enhance binding to hydrophobic targets .
Physicochemical Properties
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